molecular formula C74H73N8O16S4+ B14750483 Texas Red C2 maleimide

Texas Red C2 maleimide

Cat. No.: B14750483
M. Wt: 1458.7 g/mol
InChI Key: KQVWOVKBCWJWAB-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

Texas Red C2 maleimide is a thiol-reactive fluorescent dye that is widely used in biochemical and biomedical research. This compound is known for its ability to create bright red-fluorescent bioconjugates with excitation and emission maxima at approximately 595 nm and 615 nm, respectively . It is primarily used for labeling proteins, peptides, and other thiol-containing molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Texas Red C2 maleimide involves the reaction of Texas Red dye with maleimide. The reaction typically occurs under mild conditions, often in the presence of a base to facilitate the formation of the maleimide derivative. The product is then purified through chromatographic techniques to obtain the desired compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then packaged and stored under specific conditions to maintain its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions

Texas Red C2 maleimide primarily undergoes thiol-reactive conjugation reactions. This involves the formation of a covalent bond between the maleimide group and thiol groups present in proteins or peptides .

Common Reagents and Conditions

The common reagents used in these reactions include thiol-containing molecules such as cysteine residues in proteins. The reaction conditions are typically mild, often carried out at room temperature and neutral pH to preserve the integrity of the biological molecules .

Major Products

The major products formed from these reactions are bioconjugates, where the this compound is covalently attached to the thiol-containing molecule. These bioconjugates exhibit bright red fluorescence, making them useful for various analytical and imaging applications .

Mechanism of Action

The mechanism of action of Texas Red C2 maleimide involves the formation of a covalent bond between the maleimide group and thiol groups in target molecules. This covalent attachment results in the formation of stable bioconjugates that exhibit bright red fluorescence. The fluorescence properties of the compound allow for the visualization and tracking of the labeled molecules in various biological and chemical systems .

Comparison with Similar Compounds

Properties

Molecular Formula

C74H73N8O16S4+

Molecular Weight

1458.7 g/mol

IUPAC Name

5-[[2-(2,5-dioxopyrrol-1-yl)ethylamino]-oxo-oxoniumylidene-λ6-sulfanyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate;4-[2-(2,5-dioxopyrrol-1-yl)ethylsulfamoyl]-2-(3-oxa-23-aza-9-azoniaheptacyclo[17.7.1.15,9.02,17.04,15.023,27.013,28]octacosa-1(27),2(17),4,9(28),13,15,18-heptaen-16-yl)benzenesulfonate

InChI

InChI=1S/2C37H36N4O8S2/c42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-25(30(21-24)51(46,47)48)33-28-19-22-5-1-14-39-16-3-7-26(34(22)39)36(28)49-37-27-8-4-17-40-15-2-6-23(35(27)40)20-29(33)37;42-31-11-12-32(43)41(31)18-13-38-50(44,45)24-9-10-30(51(46,47)48)27(21-24)33-28-19-22-5-1-14-39-16-3-7-25(34(22)39)36(28)49-37-26-8-4-17-40-15-2-6-23(35(26)40)20-29(33)37/h9-12,19-21H,1-8,13-18H2,(H-,38,44,45,46,47,48);9-12,19-21,38H,1-8,13-18H2/p+1

InChI Key

KQVWOVKBCWJWAB-UHFFFAOYSA-O

Canonical SMILES

C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=C(C=C8)S(=[OH+])(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7.C1CC2=CC3=C(C4=C2N(C1)CCC4)OC5=C6CCC[N+]7=C6C(=CC5=C3C8=C(C=CC(=C8)S(=O)(=O)NCCN9C(=O)C=CC9=O)S(=O)(=O)[O-])CCC7

Origin of Product

United States

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